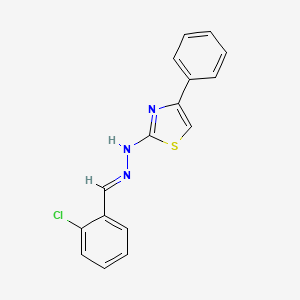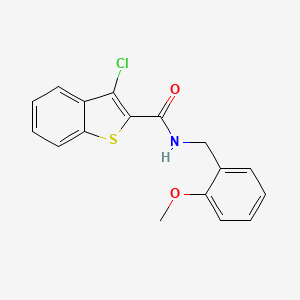
3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide, also known as ML-18, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives, which have been found to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide is not fully understood, but several studies have suggested that it acts by targeting specific proteins and pathways involved in disease progression. In cancer cells, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound induces changes in gene expression that lead to cell cycle arrest and apoptosis in cancer cells.
In viral infections, this compound has been found to inhibit the activity of viral enzymes, such as reverse transcriptase and protease, which are essential for viral replication. This compound has also been found to inhibit the entry of viral particles into host cells, thereby preventing viral infection.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In viral infections, this compound has been found to inhibit viral replication and reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide for lab experiments is its high purity and yield, which allows for accurate and reproducible results. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Some of the future directions for this compound research include:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans.
2. Studies to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo.
3. Development of novel formulations of this compound to improve its solubility and bioavailability.
4. Studies to investigate the potential of this compound in combination therapy with other anticancer or antiviral agents.
5. Investigation of the molecular mechanisms underlying the anticancer and antiviral activity of this compound.
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various diseases. Its high purity and yield, as well as its potent anticancer, antiviral, and anti-inflammatory properties, make it an attractive candidate for further research. With continued research, this compound may prove to be a valuable addition to the arsenal of drugs used to treat cancer and viral infections.
Synthesemethoden
The synthesis of 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with 2-methoxybenzylamine in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been reported in several scientific articles and has been found to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Several studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting specific proteins and pathways involved in cancer progression.
In addition to its anticancer activity, this compound has also been studied for its antiviral and anti-inflammatory properties. This compound has been found to inhibit the replication of several viruses, including HIV, influenza, and hepatitis B virus. This compound has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-chloro-N-[(2-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c1-21-13-8-4-2-6-11(13)10-19-17(20)16-15(18)12-7-3-5-9-14(12)22-16/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXYFBKSUOIHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

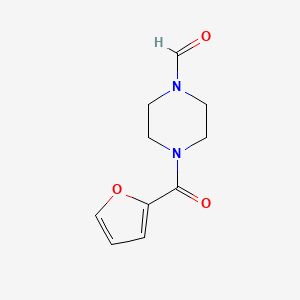


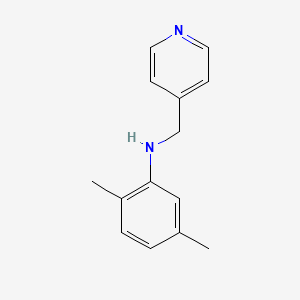
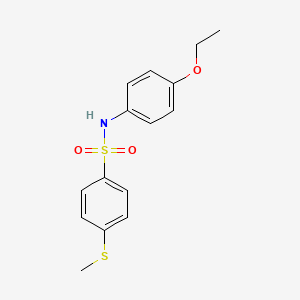
![5-chloro-N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5697553.png)
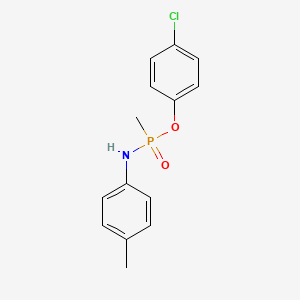
![2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5697560.png)
![5-(dimethylamino)-4-[(dimethylamino)methyl]-2,3-pentanedione 2-oxime](/img/structure/B5697567.png)
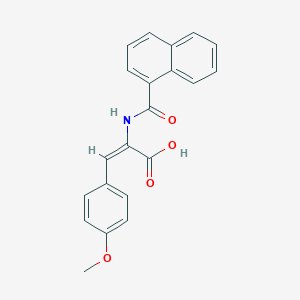
![N-(2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5697582.png)
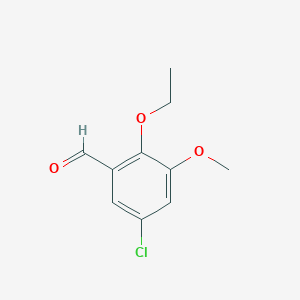
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5697599.png)
